molecular formula C18H19N5O B4087195 2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide

2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide

Cat. No. B4087195
M. Wt: 321.4 g/mol
InChI Key: RROROLJRGHZOCT-UHFFFAOYSA-N
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Description

2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. It is a pyrimidine derivative that has been synthesized using various methods and has been found to exhibit promising biological activity.

Mechanism of Action

The exact mechanism of action of 2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has also been suggested that it may exert its anti-inflammatory and anti-microbial effects by modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. In addition, it has been found to inhibit the expression of various inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory effects. Furthermore, it has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide is its potential as a lead compound for drug discovery. Its diverse biological activity makes it an attractive target for further optimization and development. However, one limitation is its relatively low solubility, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide. One potential area of investigation is the optimization of its chemical structure to improve its pharmacokinetic properties. Another area of interest is the elucidation of its mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate its safety and toxicity profiles.

Scientific Research Applications

2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, it has been investigated for its potential as an anti-inflammatory and anti-microbial agent.

properties

IUPAC Name

2-ethyl-N-(1-phenyl-2-pyrazol-1-ylethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-17-19-11-15(12-20-17)18(24)22-16(13-23-10-6-9-21-23)14-7-4-3-5-8-14/h3-12,16H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROROLJRGHZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NC(CN2C=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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